molecular formula C15H14N4S2 B14947776 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B14947776
M. Wt: 314.4 g/mol
InChI Key: YOOYVJDCGMFXKP-UHFFFAOYSA-N
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Description

7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound that incorporates both indole and thiazolopyrimidine moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the indole nucleus, in particular, is associated with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and indole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione apart is the combination of the indole and thiazolopyrimidine moieties within a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C15H14N4S2

Molecular Weight

314.4 g/mol

IUPAC Name

7-(2,3-dihydroindol-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C15H14N4S2/c1-9-16-13-12(21-15(20)18(13)2)14(17-9)19-8-7-10-5-3-4-6-11(10)19/h3-6H,7-8H2,1-2H3

InChI Key

YOOYVJDCGMFXKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C

Origin of Product

United States

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